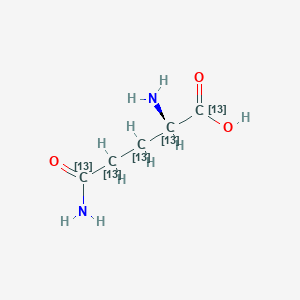

(2S)-2,5-diamino-5-oxo(1,2,3,4,5-13C5)pentanoic acid

Vue d'ensemble

Description

The exploration of complex organic molecules, including labeled compounds with isotopic enrichment, is crucial in understanding biochemical pathways and developing new materials with unique properties. Research into compounds like "(2S)-2,5-diamino-5-oxo(1,2,3,4,5-13C5)pentanoic acid" encompasses synthesis strategies, molecular structure elucidation, reactivity, and physicochemical properties assessment.

Synthesis Analysis

Synthetic approaches to complex organic molecules often involve multi-step reactions, starting from readily available substrates. The preparation of isotopically labeled compounds, such as [1,2,3,4,5-13C5]-5-amino-4-oxopentanoic acid, showcases a methodological framework for achieving high isotopic enrichment through a series of chemical transformations (Shrestha‐Dawadi & Lugtenburg, 2003).

Molecular Structure Analysis

The structural characterization of organic compounds involves spectroscopic techniques and, in many cases, X-ray crystallography. Studies on similar compounds, like the crystal structure analysis of 5-(2-methoxy-2-oxoethylamino)-5-oxo-4-(3,4,5-trimethoxybenzamido) pentanoic acid, provide insights into the molecular geometry, hydrogen bonding, and conformational dynamics (Wen, 2005).

Chemical Reactions and Properties

The reactivity of a compound is closely tied to its functional groups and molecular structure. For instance, the synthesis and reactivity of W(CO)5 complexes of related pentanoic acid derivatives have been explored, highlighting the role of metal-carbonyl tracers in labeling amino functions and understanding the compound's thermal stability and electrochemical properties (Kowalski et al., 2009).

Physical Properties Analysis

The physical properties, such as melting point, solubility, and spectroscopic characteristics, are essential for understanding the behavior of organic compounds under various conditions. For example, the vibrational spectroscopy and DFT calculations on dipeptide analogs offer a detailed view of the compound's vibrational modes and contribute to the identification and characterization of organic molecules (Leyton et al., 2013).

Chemical Properties Analysis

Investigating the chemical properties includes studying the compound's reactivity, stability, and interactions with other molecules. Adsorption studies, such as the adsorption of pentanoic acid on α-Al2O3, provide insights into the surface chemistry and potential applications of organic compounds in catalysis and material science (Martinotto et al., 2017).

Applications De Recherche Scientifique

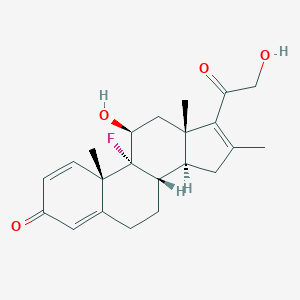

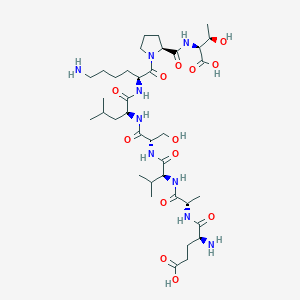

Pharmacological Tool in Cholecystokinin Study

(2S)-2,5-diamino-5-oxo(1,2,3,4,5-13C5)pentanoic acid derivatives, like lorglumide, have been identified as a new class of non-peptide cholecystokinin (CCK) antagonists. They show great affinity for pancreatic CCK receptors and are potent and specific in inhibiting CCK-induced effects in various biological systems. This makes them valuable pharmacological tools for studying the functions of CCK (Makovec et al., 1987).

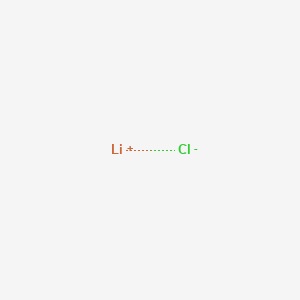

Metal–Carbonyl Tracers

Compounds like (2S)-2,5-diamino-5-oxo(1,2,3,4,5-13C5)pentanoic acid have been utilized in the synthesis of W(CO)5 complexes. These complexes exhibit strong infrared absorption and are thermally stable, making them suitable for applications as metal–carbonyl tracers in various chemical processes (Kowalski et al., 2009).

Biomass-Derived Chemical Conversion

The compound has relevance in the conversion of biomass-derived levulinic acid. It plays a role in catalytic hydrogenation and oxidation processes, leading to the formation of valuable industrial chemicals like γ-valerolactone (GVL) (Gong et al., 2011).

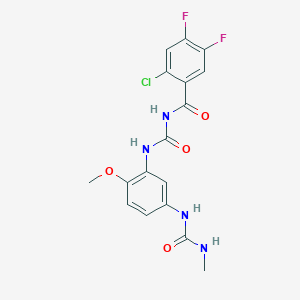

Inhibition of Caspase-1

Derivatives of this compound have been explored for their inhibitory effects on caspase-1, a crucial enzyme in inflammatory processes. This research provides insights into developing novel inhibitors for therapeutic applications (Brady, 1998).

Nitric Oxide Synthase Inhibition

Similar compounds have been studied as inhibitors of nitric oxide synthase, an enzyme involved in various physiological processes. Research in this area contributes to the development of potential therapeutic agents (Ulhaq et al., 1998).

Protecting Group Chemistry

These compounds are also important in protecting group chemistry, particularly in the synthesis of alpha and beta-glucoisosaccharinic acids from cellulosic materials. This chemistry is vital for the development of valuable platform chemicals (Almond et al., 2018).

Tumor Imaging

Derivatives have been explored for tumor imaging, particularly in the context of enhanced glutamine metabolism in cancer cells. Their properties make them promising candidates for developing novel diagnostic tools (Huang et al., 2019).

Propriétés

IUPAC Name |

(2R)-2,5-diamino-5-oxo(1,2,3,4,5-13C5)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m1/s1/i1+1,2+1,3+1,4+1,5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXPYRJPNDTMRX-GKVKFTTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

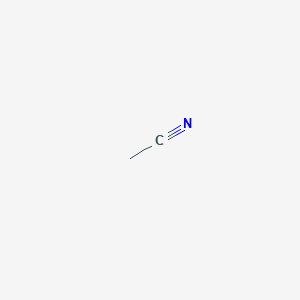

Canonical SMILES |

C(CC(=O)N)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13CH2][13C](=O)N)[13C@H]([13C](=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2,5-diamino-5-oxo(1,2,3,4,5-13C5)pentanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

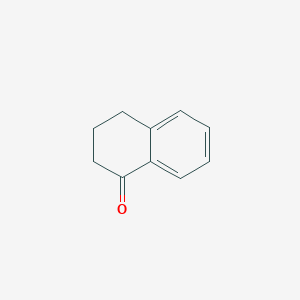

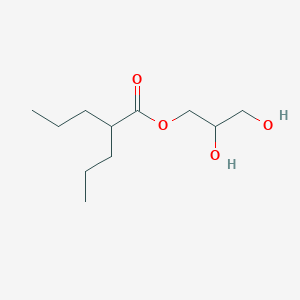

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8,9-Dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B52766.png)

![3-[(1-Phenylethyl)amino]propan-1-OL](/img/structure/B52768.png)